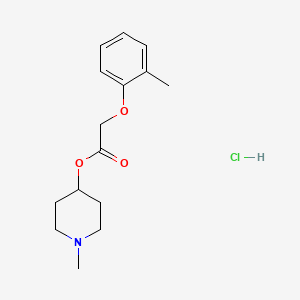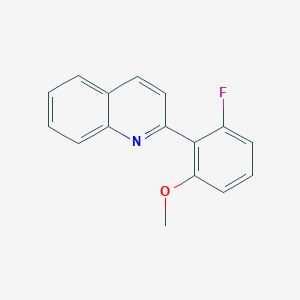![molecular formula C18H19N3O B4090113 N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide](/img/structure/B4090113.png)
N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide
描述
N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Benzylation: The benzimidazole core is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
Types of Reactions
N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The benzimidazole ring allows it to mimic natural nucleotides, enabling it to interact with DNA and RNA . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
N-methylpropanamide: A simpler amide derivative with different chemical properties.
Benzylbenzimidazole: A related compound with similar structural features.
Uniqueness
N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in scientific research .
属性
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-18(22)19-12-17-20-15-10-6-7-11-16(15)21(17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIIIGHSNBCMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B4090033.png)


![4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide](/img/structure/B4090050.png)
![4-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B4090055.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide](/img/structure/B4090070.png)
![5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE](/img/structure/B4090086.png)
![4-chloro-2-(1-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}ethyl)phenol](/img/structure/B4090095.png)
![3-hydroxy-4-methyl-1-(1-methylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B4090100.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-methylprolinamide](/img/structure/B4090114.png)
![8-methyl-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4090118.png)
![2-iodo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B4090119.png)
![4-bromo-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4090136.png)
